molecular formula C13H16ClN B1431315 1-(Naphthalen-1-yl)propan-1-amine hydrochloride CAS No. 149854-36-4

1-(Naphthalen-1-yl)propan-1-amine hydrochloride

Cat. No.: B1431315
CAS No.: 149854-36-4
M. Wt: 221.72 g/mol
InChI Key: AXWWCEUZGQSUTH-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerged from broader research into aromatic amine compounds and their synthetic applications. Historical investigations into naphthylamine derivatives can be traced to early studies of aromatic amine biodegradation pathways, where researchers identified the importance of naphthalene-containing amine structures in various chemical and biological processes. The compound was first catalogued in chemical databases in 2007, representing a relatively recent addition to the documented library of naphthalene-derived amines.

The discovery and characterization of this compound occurred within the context of expanding research into asymmetric synthesis methodologies. Early work on related naphthylamine derivatives demonstrated their potential as chiral building blocks and synthetic intermediates. The hydrochloride salt form was developed to address practical considerations regarding compound stability and handling characteristics in laboratory environments.

Research into polycyclic aromatic amines, including naphthylamine derivatives, has been driven by their occurrence in industrial processes and their potential applications in pharmaceutical chemistry. The specific structural arrangement of 1-(Naphthalen-1-yl)propan-1-amine, with the amine group positioned on the first carbon of the propyl chain attached to the naphthalene ring, distinguishes it from other isomeric forms and contributes to its unique chemical properties.

Significance in Organic Chemistry

This compound holds particular significance in organic chemistry due to its structural characteristics and synthetic versatility. The compound exhibits a molecular formula of Carbon 13 Hydrogen 15 Nitrogen with a molecular weight of 185.26 grams per mole in its free base form. The hydrochloride salt modification enhances its stability and provides improved handling characteristics for synthetic applications.

The compound's structural framework combines the aromatic stability of the naphthalene ring system with the nucleophilic reactivity of the primary amine functional group. This combination creates opportunities for diverse chemical transformations and makes the compound valuable as a synthetic intermediate. The naphthalene moiety provides extended conjugation and aromatic character, while the propanamine chain introduces flexibility and reactivity that can be exploited in various synthetic strategies.

Recent advances in asymmetric synthesis have highlighted the importance of naphthalene-containing amine compounds as chiral building blocks. Research has demonstrated that similar naphthalene-derived amines can be synthesized with high enantioselectivity through advanced reductive amination techniques. These methodologies have expanded the synthetic utility of such compounds and established their role in the preparation of optically pure materials.

The compound's significance extends to its role in developing new synthetic methodologies. Studies on reductive amination processes using cobalt-based catalysts have shown that aromatic amine compounds, including naphthalene derivatives, can be efficiently prepared under mild reaction conditions with high selectivity. These developments have enhanced the practical accessibility of such compounds for research applications.

Overview of Current Research Applications

Current research applications of this compound span multiple areas of chemical investigation. The compound serves as a model system for studying asymmetric synthesis methodologies, particularly in the development of enantioselective reductive amination processes. Research has demonstrated the effectiveness of various catalytic systems in preparing optically pure naphthalene-derived amines with excellent stereoselectivity.

Contemporary studies have focused on the compound's utility in pharmaceutical research, where naphthalene-containing amine structures serve as precursors for bioactive molecules. The structural similarity to established pharmaceutical intermediates makes this compound valuable for medicinal chemistry investigations. Research has shown that related naphthalene-derived amines can be incorporated into complex molecular architectures through nucleophilic substitution reactions and other transformations.

The compound's applications extend to materials science research, where aromatic amine compounds are investigated for their electronic and optical properties. The extended aromatic system of the naphthalene ring combined with the amine functionality provides opportunities for developing novel materials with specific electronic characteristics. Current research explores the potential of such compounds in organic electronic applications and as components of functional materials.

Table 1: Chemical Properties of 1-(Naphthalen-1-yl)propan-1-amine

Property Value Reference
Molecular Formula C₁₃H₁₅N
Molecular Weight 185.26 g/mol
IUPAC Name 1-naphthalen-1-ylpropan-1-amine
CAS Registry Number 223418-56-2
SMILES Notation CCC(C1=CC=CC2=CC=CC=C21)N
InChI Key JJYPGFPZTOUPHN-UHFFFAOYSA-N

Recent investigations have also explored the compound's role in developing new catalytic methodologies. Studies on amine dehydrogenase-catalyzed reductive amination have identified naphthalene-containing substrates as suitable models for evaluating catalytic efficiency and selectivity. These research efforts contribute to the broader understanding of biocatalytic processes and their applications in synthetic chemistry.

Properties

IUPAC Name

1-naphthalen-1-ylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N.ClH/c1-2-13(14)12-9-5-7-10-6-3-4-8-11(10)12;/h3-9,13H,2,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWWCEUZGQSUTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149854-36-4
Record name 1-(naphthalen-1-yl)propan-1-amine hydrochloride
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Preparation Methods

Reductive Amination of 1-Naphthaldehyde Derivatives

Overview:
The most commonly employed synthetic route to 1-(Naphthalen-1-yl)propan-1-amine hydrochloride involves the reductive amination of 1-naphthaldehyde or its homologues. This process converts the aldehyde functional group into a primary amine by reaction with ammonia or a suitable amine source, followed by reduction.

Typical Procedure:

  • Starting material: 3-(Naphthalen-1-yl)propanal (or 1-naphthaldehyde derivatives)
  • Amine source: Ammonia or primary amines
  • Reducing agent: Sodium cyanoborohydride (NaBH3CN) is preferred due to its selectivity and mild reducing conditions. Other agents such as sodium borohydride or catalytic hydrogenation (Pd/C under hydrogen atmosphere) can also be employed.
  • Solvent: Methanol, ethanol, or aqueous mixtures are commonly used.
  • Temperature: Mild heating (room temperature to 50–60°C) to optimize reaction rate and yield.

Reaction Scheme:
$$
\text{3-(Naphthalen-1-yl)propanal} + \text{NH}3 \xrightarrow[\text{NaBH}3\text{CN}]{\text{MeOH}, \text{rt}} \text{1-(Naphthalen-1-yl)propan-1-amine}
$$

Hydrochloride Salt Formation:
The free amine is subsequently converted to its hydrochloride salt by treatment with hydrogen chloride gas or aqueous HCl, enhancing its crystallinity and water solubility.

Yields and Purity:

  • Reported yields range from 50% to 70% depending on reaction scale and purification methods.
  • Purification is often achieved by recrystallization or column chromatography using silica gel with ethyl acetate/hexane gradients.
  • Structural confirmation is performed by NMR spectroscopy (aromatic protons δ 7.2–8.3 ppm) and high-resolution mass spectrometry (HRMS).

Multi-Step Coupling Reactions Involving Naphthalene Derivatives

Overview:
Alternative synthetic routes involve multi-step coupling reactions where naphthalene derivatives are functionalized to introduce the propanamine side chain.

Key Steps:

  • Friedel-Crafts alkylation or acylation to attach a propanone or propanal group to the naphthalene ring.
  • Subsequent reductive amination or reduction of the carbonyl group to the amine.

Example:

  • Friedel-Crafts acylation of naphthalene with propionyl chloride to yield 1-(naphthalen-1-yl)propan-1-one.
  • Reductive amination of the ketone with ammonia and sodium cyanoborohydride to yield the amine.

Advantages:

  • Allows for control over substitution pattern and functional group tolerance.
  • Suitable for scale-up and industrial production with optimizations.

Industrial Production Techniques

Continuous Flow Synthesis:

  • Use of continuous flow reactors for reductive amination enhances reaction control, heat transfer, and scalability.
  • Continuous purification methods such as chromatography or crystallization improve product purity.

Optimization Parameters:

  • Reaction temperature and pressure optimization for catalytic hydrogenation.
  • Choice of solvent and pH control to maximize amine formation and minimize side reactions.
  • Use of inert atmosphere (nitrogen or argon) to prevent oxidation.

Related Intermediates and Analogues

While direct literature on this compound is limited, related compounds such as 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride are synthesized via similar methods involving amination of ketones and subsequent salt formation. These analogues provide insights into reaction conditions and purification strategies applicable to the target compound.

Summary Table of Preparation Methods

Method Starting Material Reagents & Conditions Yield (%) Notes
Reductive amination 3-(Naphthalen-1-yl)propanal NH3, NaBH3CN, MeOH, rt to 50–60°C 50–70 Mild conditions, selective reduction
Friedel-Crafts + Reductive amination Naphthalene + propionyl chloride AlCl3 (F-C acylation), NH3, NaBH3CN Variable Multi-step, allows substitution control
Catalytic hydrogenation 1-Naphthaldehyde + NH3 Pd/C, H2, 50–60°C 50–60 Requires hydrogen source and catalyst
Continuous flow reductive amination Same as above Flow reactor, optimized temperature and flow Higher Industrial scale, improved reproducibility

Research Findings and Analytical Data

  • Structural Confirmation:

    • NMR spectroscopy confirms aromatic and aliphatic proton environments consistent with the naphthalene-propanamine structure.
    • HRMS confirms molecular ion peaks corresponding to C13H15N (free base) and its hydrochloride salt.
  • Purity Assessment:

    • Chromatographic techniques (HPLC, GC) are used to assess purity levels, typically achieving >95% after purification.
    • Melting point determination of hydrochloride salt provides additional purity confirmation.
  • Safety and Handling:

    • The hydrochloride salt is preferred for handling due to increased stability and reduced volatility.
    • Standard laboratory precautions include use of PPE and fume hoods.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-1-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or aldehydes.

    Reduction: It can be reduced to form naphthylamines.

    Substitution: The amine group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

    Oxidation: Naphthyl ketones or aldehydes.

    Reduction: Naphthylamines.

    Substitution: Halogenated naphthyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(Naphthalen-1-yl)propan-1-amine hydrochloride is explored for its potential therapeutic applications:

  • Neurotransmitter Modulation : It exhibits properties similar to psychoactive substances by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine, which may contribute to antidepressant effects .
  • Receptor Interaction : The compound acts as a ligand for various receptors, including adrenergic and dopaminergic receptors, influencing mood and cognitive functions .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis:

  • Chiral Auxiliary : It is utilized as a chiral auxiliary in asymmetric synthesis, allowing for the production of enantiomerically enriched compounds .
  • Intermediate in Synthesis : It plays a role as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals .

Antiproliferative Effects

Research has demonstrated the antiproliferative activity of this compound against various cancer cell lines:

Cell LineIC50 (nM)Mechanism of Action
MCF-710–33Inhibition of tubulin polymerization
MDA-MB-23123–33Interaction at colchicine-binding site

In vitro assays indicated significant cytotoxic effects on breast cancer cells, with mechanisms involving destabilization of microtubule polymerization, akin to colchicine's action .

Study on Breast Cancer Cells

A comparative study evaluated the compound alongside established chemotherapeutics like Tamoxifen. The results indicated that while both exhibited cytotoxicity, the naphthyl derivative demonstrated a distinct mechanism by disrupting microtubule dynamics critical for mitosis .

Neurochemical Profiling

In a study screening novel psychoactive substances, this compound was found to inhibit monoamine uptake at submicromolar concentrations across various human receptors, highlighting its potential as a therapeutic agent in neuropharmacology .

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing their signaling pathways.

Comparison with Similar Compounds

Research Findings and Trends

  • Structure-Activity Relationship (SAR) :

    • Naphthyl Position : 1-Naphthyl enhances receptor binding over 2-naphthyl in calcium-sensing receptor modulators .
    • Substituent Position : Meta -CF₃ (Cinacalcet) shows higher efficacy than para .
    • Stereochemistry : R-configuration is essential for Cinacalcet’s activity; S-forms are inactive .
  • Emerging Analogs :

    • Cyclohexyl derivatives () are explored for CNS penetration due to lipophilicity.
    • Fluorophenyl variants () are studied for metabolic stability in early-stage drug discovery.

Biological Activity

1-(Naphthalen-1-yl)propan-1-amine hydrochloride, a chiral amine, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a naphthalene ring attached to a propyl amine group, which enhances its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to selectively bind to specific receptors and enzymes. The chiral nature of the compound allows for distinct interactions that can modulate the activity of these biological targets. For instance, it may influence neurotransmitter signaling pathways by interacting with receptors involved in mood regulation and cognitive functions.

Pharmacological Properties

Research has indicated that this compound exhibits potential as a therapeutic agent. Its pharmacological properties include:

  • Antidepressant Effects : The compound's interaction with serotonin receptors suggests possible antidepressant activity, similar to other known serotonin reuptake inhibitors (SSRIs).
  • Neuroprotective Properties : Studies have shown that compounds with naphthalene structures can offer neuroprotective effects, which may be beneficial in neurodegenerative diseases.

In Vitro Studies

In vitro assays have been conducted to evaluate the efficacy of this compound against various biological targets. For example, it has been tested for its inhibitory effects on monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. Inhibitors of MAO can enhance the levels of neurotransmitters like serotonin and norepinephrine, thus improving mood and cognitive function .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructure DescriptionBiological Activity
Naphthalen-1-amineNaphthalene with an amine groupLimited activity; lacks propyl chain
Naphthalen-2-amineIsomeric form with amine at a different positionSimilar properties; different receptor binding
2,2-Dimethyl-1-(naphthalen-1-yl)propan-1-amine hydrochlorideContains two methyl groups at the 2-positionEnhanced hydrophobic interactions; distinct activity

The presence of the propyl amine group in this compound contributes significantly to its binding affinity and selectivity compared to its analogs.

Study on Antidepressant Potential

A study investigated the antidepressant-like effects of various naphthalene derivatives, including this compound. The results indicated that this compound exhibited significant reductions in depressive-like behaviors in animal models, suggesting its potential as a treatment for depression.

Neuroprotective Effects

Another research effort focused on evaluating the neuroprotective properties of naphthalene derivatives. The findings revealed that this compound could protect neuronal cells from oxidative stress-induced apoptosis, highlighting its therapeutic potential in neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 1-(Naphthalen-1-yl)propan-1-amine hydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, a naphthalen-1-ylpropan-1-amine intermediate can be treated with HCl gas in anhydrous ethanol to form the hydrochloride salt. Reaction optimization includes adjusting stoichiometry (e.g., 1.2 equivalents of HCl) and solvent polarity (ethanol vs. THF) to improve yield . Monitoring via TLC (n-hexane:ethyl acetate, 3:1) ensures completion.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H NMR (DMSO-d6) identifies aromatic protons (δ 7.2–8.3 ppm) and aliphatic chain signals (δ 1.5–3.0 ppm). 13C^{13}C NMR confirms the naphthalene carbons (120–140 ppm) and amine group.
  • Mass Spectrometry : ESI-MS in positive mode shows [M+H]+^+ at m/z 216.1 (free base) and [M-Cl]+^+ for the hydrochloride.
  • HPLC : Purity analysis using a C18 column (acetonitrile/water + 0.1% TFA, 70:30) with UV detection at 254 nm .

Q. What safety precautions are required when handling this compound in laboratory settings?

  • Methodological Answer : Classified as acute toxicity (Category 4) and carcinogenic (Category 1A), per EU Regulation 1272/2007. Use fume hoods, nitrile gloves, and PPE. Store in airtight containers at 2–8°C. Spills require neutralization with 5% acetic acid and disposal as hazardous waste .

Q. How is the biological activity of this compound screened in preliminary assays?

  • Methodological Answer :

  • Receptor Binding : Radioligand displacement assays (e.g., β-adrenergic receptors) at 10 μM concentrations.
  • Cytotoxicity : MTT assay on HEK-293 cells (IC50_{50} determination).
  • Solubility : Shake-flask method in PBS (pH 7.4) with UV quantification .

Advanced Research Questions

Q. How can computational retrosynthesis tools improve the design of novel derivatives?

  • Methodological Answer : Tools like Pistachio and Reaxys predict feasible routes using graph-based algorithms. For example, substituting the naphthalene ring with electron-withdrawing groups (e.g., -NO2_2) can prioritize pathways with >80% atom economy. Quantum mechanical calculations (DFT, B3LYP/6-31G*) optimize transition states for stereoselective amination .

Q. How should researchers resolve contradictions in toxicological data across studies?

  • Methodological Answer : Meta-analysis of LD50_{50} values (e.g., rodent oral toxicity ranging from 200–500 mg/kg) requires species-specific adjustment factors and in vitro-in vivo extrapolation (IVIVE). Confounders like solvent choice (DMSO vs. saline) must be standardized. Cross-validate with zebrafish embryo assays (OECD TG 236) for aquatic toxicity .

Q. What mechanistic insights can be gained from studying its interaction with cytochrome P450 enzymes?

  • Methodological Answer : Use recombinant CYP3A4/2D6 isoforms in microsomal incubations (NADPH regeneration system). Monitor metabolite formation via LC-MS/MS. Kinetic parameters (Km_m, Vmax_{max}) reveal competitive inhibition. Molecular docking (AutoDock Vina) identifies binding poses in the heme-active site .

Q. What advanced analytical methods validate its stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation : Expose to 0.1 M HCl/NaOH (40°C, 24 hrs) and analyze degradation products via UPLC-QTOF.
  • Plasma Stability : Incubate with rat plasma (37°C, 1 hr), precipitate proteins with acetonitrile, and quantify parent compound loss .

Q. How can environmental persistence and bioaccumulation be assessed?

  • Methodological Answer :

  • Persistence : OECD 301B biodegradation test (28-day incubation, DOC die-away).
  • Bioaccumulation : LogP measurement (shake-flask method, octanol/water) and BCF prediction using EPI Suite .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(Naphthalen-1-yl)propan-1-amine hydrochloride
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1-(Naphthalen-1-yl)propan-1-amine hydrochloride

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